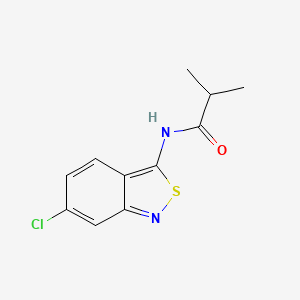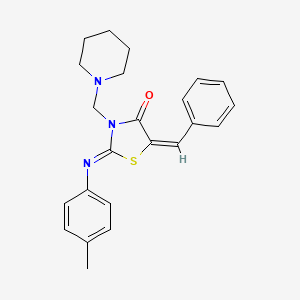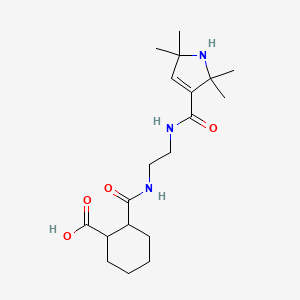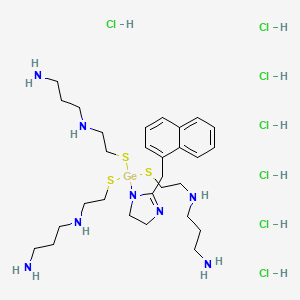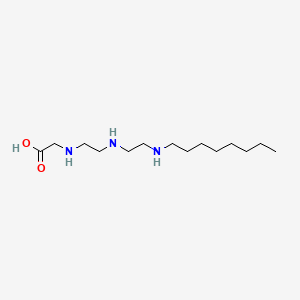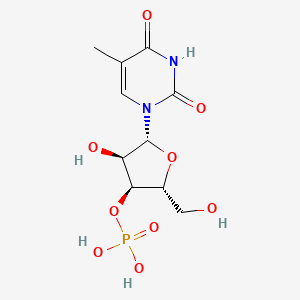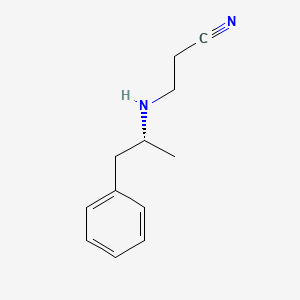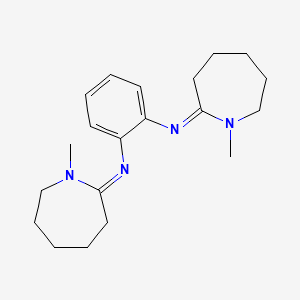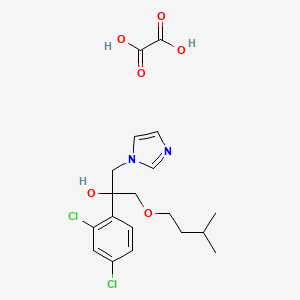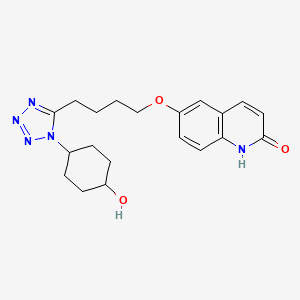
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinolinone core, which is known for its diverse biological activities, and a tetrazole moiety, which is often used in medicinal chemistry for its bioisosteric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- typically involves multiple steps, starting with the preparation of the quinolinone core. This can be achieved through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester. The tetrazole ring is then introduced via a cycloaddition reaction involving an azide and a nitrile. The final step involves the attachment of the trans-4-hydroxycyclohexyl group through an etherification reaction, using suitable reagents and conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, the purification process would need to be streamlined to ensure the final product meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The quinolinone core can be reduced to a quinoline under hydrogenation conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a quinoline derivative.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- involves its interaction with various molecular targets. The quinolinone core can intercalate into DNA, disrupting replication and transcription processes. The tetrazole ring can mimic phosphate groups, allowing the compound to inhibit enzymes that require phosphate substrates. Additionally, the hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological macromolecules, further enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone derivatives: Compounds with similar quinolinone cores but different substituents.
Tetrazole-containing compounds: Molecules that feature the tetrazole ring but have different core structures.
Uniqueness
2(1H)-Quinolinone, 6-(4-(1-(trans-4-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)- is unique due to the combination of its quinolinone core and tetrazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
98360-34-0 |
|---|---|
Molecular Formula |
C20H25N5O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H25N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h4,9-11,13,15-16,26H,1-3,5-8,12H2,(H,21,27) |
InChI Key |
JTTOZNROSHJGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


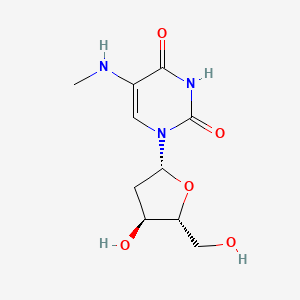
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
